Triple Bcl-2 Family Inhibition vs. Single- or Dual-Target Inhibitors: Target Engagement Profile
According to the Therapeutic Target Database (TTD), N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is annotated as an inhibitor of three anti-apoptotic Bcl-2 family members: Bcl-xL, Mcl-1, and Bcl-2 [1]. This triple-target profile contrasts with clinically validated Bcl-2 family inhibitors such as venetoclax (ABT-199), which is a selective Bcl-2 inhibitor (Ki < 0.01 nM for Bcl-2; > 1000-fold selectivity over Bcl-xL and Mcl-1), and navitoclax (ABT-263), which is a dual Bcl-2/Bcl-xL inhibitor but spares Mcl-1 [2]. The simultaneous engagement of Mcl-1 alongside Bcl-2 and Bcl-xL is mechanistically significant because Mcl-1 upregulation is a well-established resistance mechanism to selective Bcl-2 inhibitors.
| Evidence Dimension | Target inhibition profile |
|---|---|
| Target Compound Data | Bcl-xL inhibitor, Mcl-1 inhibitor, Bcl-2 inhibitor (TTD annotation; quantitative IC50/Ki values not publicly disclosed for this compound) |
| Comparator Or Baseline | Venetoclax: Bcl-2 selective (Ki < 0.01 nM); Navitoclax: Bcl-2/Bcl-xL dual (Ki ≈ 1 nM for both); both spare Mcl-1 |
| Quantified Difference | Target compound engages all three targets (Bcl-xL, Mcl-1, Bcl-2); comparators engage only one or two; quantitative fold-difference cannot be calculated due to absence of public TTD IC50/Ki data |
| Conditions | TTD target annotation based on internal Vanderbilt University profiling data |
Why This Matters
For apoptosis research programs studying Mcl-1-mediated resistance, this compound's triple-target profile offers a model system that single- or dual-target clinical inhibitors cannot replicate.
- [1] Therapeutic Target Database (TTD). Indole-based analog 3 (Drug ID: D0MZ7I). https://ttd.idrblab.cn/data/drug/details/D0MZ7I (accessed 2026-04-29). View Source
- [2] Souers AJ, Leverson JD, Boghaert ER, et al. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nat Med. 2013;19(2):202-208. doi:10.1038/nm.3048. View Source
